Clindamycin-d3 Hydrochloride

Beschreibung

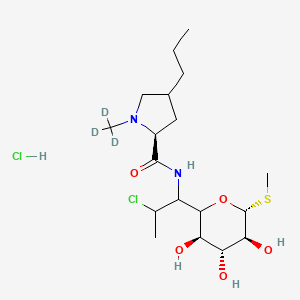

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-N-[2-chloro-1-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-propyl-1-(trideuteriomethyl)pyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33ClN2O5S.ClH/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4;/h9-16,18,22-24H,5-8H2,1-4H3,(H,20,25);1H/t9?,10?,11-,12?,13+,14+,15-,16?,18+;/m0./s1/i3D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUODDLQVRAJAJM-QCGDUVFOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC(C[C@H]1C(=O)NC(C2[C@@H]([C@H]([C@@H]([C@H](O2)SC)O)O)O)C(C)Cl)CCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34Cl2N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Clindamycin-d3 Hydrochloride in Bioanalytical Applications

[1][2]

Executive Summary

Clindamycin-d3 Hydrochloride is the stable isotope-labeled analog of the lincosamide antibiotic Clindamycin.[1][2][3] It is engineered specifically as an Internal Standard (IS) for the precise quantification of Clindamycin in biological matrices (plasma, serum, synovial fluid) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

By incorporating three deuterium atoms on the N-methyl group of the pyrrolidine ring, this isotopologue retains the chromatographic behavior of the analyte while providing a distinct mass shift (+3 Da) necessary for mass spectrometric resolution.[1][2] This guide outlines its physicochemical profile, isotopic stability, and a validated workflow for bioanalytical assay development.[1][2]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7]

Nomenclature and Identification

The deuterated salt form ensures high water solubility, making it compatible with aqueous biological matrices and reversed-phase chromatography.[1]

| Property | Specification |

| Chemical Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3 )-4-propylpyrrolidine-2-carboxamide hydrochloride |

| CAS Number | 1356933-72-6 |

| Unlabeled Parent CAS | 21462-39-5 (Clindamycin HCl) |

| Molecular Formula | C₁₈H₃₀D₃ClN₂O₅S[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 464.46 g/mol (Salt) / 427.99 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% deuterated forms (d1–d3) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Water (>50 mg/mL), Methanol, DMSO |

Structural Localization of Isotopes

The deuterium labeling is located on the N-methyl group of the propylproline moiety.[1]

-

Significance: This position is metabolically stable in the context of typical in vitro extraction and chemically non-exchangeable (unlike hydroxyl or amide protons), ensuring the isotopic label is not lost during sample preparation.[2]

Mechanistic Insight: Mass Spectrometry & Fragmentation[1]

To utilize Clindamycin-d3 effectively, one must understand its fragmentation under Electrospray Ionization (ESI).[1][2] The primary transition used for quantification relies on the cleavage of the amide bond, releasing the pyrrolidine fragment.

Fragmentation Pathway (ESI+)

Under Collision-Induced Dissociation (CID), the parent molecule fractures to yield a characteristic daughter ion.[1][2]

-

Analyte (Clindamycin): Precursor m/z 425.2

Product m/z 126.1 (N-methyl-4-propylpyrrolidine cation).[1][2] -

Internal Standard (Clindamycin-d3): Precursor m/z 428.2

Product m/z 129.1.[1][2]

Note: The +3 Da shift is conserved in the fragment ion because the deuterium label resides on the N-methyl group of the pyrrolidine ring, which constitutes the fragment.[1]

Figure 1: Fragmentation logic for Clindamycin-d3 in ESI+ mode.[1][2] The deuterium label remains on the charged pyrrolidine fragment.

Experimental Protocol: Bioanalytical Assay

Objective: Quantification of Clindamycin in human plasma using Clindamycin-d3 HCl as the Internal Standard. Methodology: Protein Precipitation (PPT) followed by LC-MS/MS.[1][2]

Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1.0 mg of Clindamycin-d3 HCl in 1.0 mL of Methanol (MeOH). Store at -20°C.

-

Working IS Solution (500 ng/mL): Dilute the stock 1:2000 in Acetonitrile (ACN). This solution serves a dual purpose: delivering the IS and precipitating plasma proteins.[1][9]

Sample Extraction Workflow

This protocol utilizes a "Crash and Shoot" methodology, high-throughput and sufficient for clinical TDM (Therapeutic Drug Monitoring).[1][2]

-

Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube.

-

Precipitation: Add 150 µL of Working IS Solution (ACN containing 500 ng/mL Clindamycin-d3).

-

Vortex: Mix vigorously for 30 seconds to ensure complete protein denaturation.

-

Centrifugation: Spin at 13,000 × g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).

LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

Chromatography (LC):

-

Column: C18 Reverse Phase (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 × 50 mm).[1][2]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry (MS):

-

Source: ESI Positive Mode.

-

Spray Voltage: 3.5 kV.[1]

-

Desolvation Temp: 400°C.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Clindamycin | 425.2 | 126.1 | 30 | 25 |

| Clindamycin-d3 | 428.2 | 129.1 | 30 | 25 |

Self-Validating Workflow Logic

To ensure scientific integrity (E-E-A-T), the analytical run must include system suitability checks.[1][2] The following diagram illustrates the decision matrix for accepting or rejecting a batch based on the Internal Standard response.

Figure 2: Automated decision tree for Internal Standard performance verification.

Why This Works (Causality)

-

Matrix Effect Compensation: Since Clindamycin-d3 co-elutes with Clindamycin, any ion suppression caused by phospholipids or plasma salts affects both equally.[1] The ratio of Analyte/IS remains constant, correcting the quantitative result.

-

Retention Time Locking: The d3-analog acts as a retention time marker.[1] If the IS shifts, the column chemistry has changed; if the IS is absent, the injection failed.

Safety & Handling

Hazard Classification:

Handling Protocol:

References

-

Zhang, D., et al. (2009).[1][2][9] Determination of Clindamycin in Human Plasma by LC-MS/MS. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]

-

PubChem. (2024).[1][2] Clindamycin Hydrochloride Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2]

-

Shimadzu Application News. (2020). Fully Automated Sample Preparation for TDM of Antibiotics. Retrieved from [Link]

Sources

- 1. Clindamycin-d3 Hydrochloride | LGC Standards [lgcstandards.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Clindamycin Hydrochloride | C18H34Cl2N2O5S | CID 16051951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Clindamycin-d3 Hydrochloride | CymitQuimica [cymitquimica.com]

- 6. Clindamycin-d3 (hydrochloride) | CAS 1356933-72-6 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Clindamycin-d3 Hydrochloride | CAS 1356933-72-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

- 10. dcfinechemicals.com [dcfinechemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. sds.edqm.eu [sds.edqm.eu]

Solubility of Clindamycin-d3 Hydrochloride in methanol vs water

An In-Depth Technical Guide to the Comparative Solubility of Clindamycin-d3 Hydrochloride in Methanol and Water

Introduction

Clindamycin-d3 Hydrochloride is the deuterated analogue of Clindamycin Hydrochloride, a lincosamide antibiotic. Its primary application in research and development is as an internal standard for the bioanalytical quantification of clindamycin via mass spectrometry[1]. The isotopic substitution of three hydrogen atoms with deuterium on the N-methyl group results in a distinct mass-to-charge ratio, crucial for its function as a standard, while having a negligible impact on its physicochemical properties, including solubility.

Understanding the solubility of an active pharmaceutical ingredient (API) or its analytical standard is a cornerstone of drug development, informing everything from formulation and dosage form design to the preparation of stock solutions for analytical and biological assays. This guide provides a detailed technical examination of the solubility of Clindamycin-d3 Hydrochloride in two common polar protic solvents: water and methanol. As a Senior Application Scientist, this document moves beyond a simple recitation of data, delving into the underlying physicochemical principles, providing field-proven experimental protocols, and explaining the causality behind the observed solubility characteristics.

Section 1: Physicochemical Profile of Clindamycin-d3 Hydrochloride

The solubility of a compound is fundamentally dictated by its molecular structure. Clindamycin-d3 Hydrochloride is a salt, formed from the weak base clindamycin and hydrochloric acid. Its structure is characterized by multiple polar functional groups, including hydroxyls, an amide, and a tertiary amine, which is protonated in the hydrochloride salt form. These features, contrasted with its more non-polar hydrocarbon regions, govern its interactions with various solvents.

Table 1: Key Physicochemical Properties of Clindamycin-d3 Hydrochloride

| Property | Value | Source(s) |

| Formal Name | (2S,4R)-N-((1S,2S)-2-chloro-1-((2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(methylthio)tetrahydro-2H-pyran-2-yl)propyl)-1-(methyl-d3)-4-propylpyrrolidine-2-carboxamide, monohydrochloride | [1] |

| Molecular Formula | C₁₈H₃₀D₃ClN₂O₅S • HCl | [1][2] |

| Formula Weight | 464.5 g/mol | [1] |

| Appearance | White to almost white, crystalline powder | [3][4] |

| pKa (of parent amine) | 7.6 - 7.72 | [4][5][6] |

The presence of the hydrochloride salt is the most critical feature for its solubility in polar solvents. The protonated tertiary amine and the chloride counter-ion readily engage in strong ion-dipole interactions with polar solvent molecules. Furthermore, the numerous hydroxyl (-OH) groups and the amide moiety are prime sites for hydrogen bonding.

Section 2: Comparative Solubility Analysis: Water vs. Methanol

Both water and methanol are polar protic solvents, capable of forming hydrogen bonds and solvating ions. However, subtle differences in their molecular properties lead to nuanced differences in their interaction with solutes.

Theoretical Framework: The Science of Solvation

The principle of "like dissolves like" is governed by the thermodynamics of mixing. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (lattice energy) and solvent-solvent interactions.

-

Water (H₂O): A highly polar molecule with a high dielectric constant, water is an exceptional solvent for ionic compounds and polar molecules. It can act as both a hydrogen bond donor and acceptor. Its small size allows for efficient packing around solute ions and polar groups, leading to a high degree of hydration.

-

Methanol (CH₃OH): As the simplest alcohol, methanol is also a polar protic solvent. It can engage in hydrogen bonding and solvate ions. However, its polarity and dielectric constant are lower than water's. The presence of the non-polar methyl group introduces a small lipophilic character and some steric hindrance compared to water.

Solubility Data and Mechanistic Discussion

Clindamycin Hydrochloride is well-documented as being highly soluble in both water and methanol.

Table 2: Solubility of Clindamycin Hydrochloride in Water and Methanol

| Solvent | Qualitative Solubility | Quantitative Solubility (approx.) | Source(s) |

| Water | Very soluble, Freely soluble | 50 mg/mL | [3][7][8] |

| Methanol | Freely soluble | Not specified, but high | [5][8] |

Solvation in Water: In an aqueous medium, Clindamycin-d3 Hydrochloride dissociates into the protonated clindamycin-d3 cation and the chloride anion. Water molecules form strong ion-dipole interactions with these ions, creating stable hydration shells. The numerous hydroxyl groups on the sugar-like moiety and the amide group of the clindamycin molecule form extensive hydrogen bonds with the surrounding water molecules, further stabilizing the dissolved state. This extensive network of interactions readily overcomes the crystal lattice energy of the solid salt.

Solvation in Methanol: Methanol also effectively solvates the dissociated ions through ion-dipole interactions. The hydroxyl group of methanol acts as a hydrogen bond donor and acceptor, interacting with the polar groups on the clindamycin-d3 molecule. While these interactions are strong, the overall solvation energy may differ slightly from that in water due to methanol's lower polarity and the steric influence of its methyl group. For many highly polar organic salts, the difference in solubility between water and methanol is not vast, as both are excellent polar protic solvents.

Critical Factor in Aqueous Solutions: pH

As the hydrochloride salt of a weak base with a pKa of ~7.6, the aqueous solubility of Clindamycin-d3 Hydrochloride is highly dependent on pH[4][6].

-

Acidic to Neutral pH (pH < 6.5): The tertiary amine remains predominantly in its protonated, cationic form (R₃NH⁺). This ionic state ensures high water solubility.

-

Alkaline pH (pH > 8.5): The amine group becomes deprotonated, yielding the neutral free base form of clindamycin. This form is significantly less polar and, consequently, has much lower water solubility.

This pH-dependent behavior is a critical consideration for preparing aqueous stock solutions, ensuring they are buffered at an appropriate pH to prevent precipitation. For biopharmaceutical classification, solubility is assessed over the physiological pH range of 1.2 to 6.8[9][10].

Section 3: Standard Protocol for Experimental Solubility Determination

To provide a self-validating and reproducible measure of solubility, a standardized protocol is essential. The Shake-Flask Method is the universally accepted gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies[9][11].

Rationale for the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. By physically separating the excess solid and analyzing the resulting solution, it provides a direct measure of the maximum amount of solute a solvent can hold under specific conditions (e.g., temperature). This contrasts with kinetic solubility methods, which can sometimes overestimate solubility due to the formation of supersaturated solutions.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Clindamycin-d3 Hydrochloride in a given solvent (e.g., water, methanol) at a controlled temperature.

-

Preparation of Solvent Media:

-

For aqueous determination, prepare appropriate buffers (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer) as per pharmacopeial standards[9].

-

For methanol, use HPLC-grade or equivalent purity solvent.

-

-

Addition of Solute:

-

Add an excess amount of Clindamycin-d3 Hydrochloride solid to a known volume of the solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Causality Check: An excess is critical to ensure that the solution becomes saturated and that undissolved solid remains at equilibrium. A preliminary test can help estimate the required amount[12].

-

-

Equilibration:

-

Place the vials in a mechanical agitator (e.g., orbital shaker, wrist-action shaker) set to a constant temperature (e.g., 25°C for standard comparison, or 37 ± 1°C for biopharmaceutical relevance)[9].

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required should be sufficient to ensure equilibrium is reached, which can be confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and observing no significant change in concentration.

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation of the sample followed by filtration through a chemically inert, non-adsorbing filter (e.g., 0.22 µm PVDF or PTFE) is the most robust method.

-

Causality Check: Filtration is a critical self-validating step. Failure to remove all undissolved particles will lead to a gross overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate mobile phase or solvent.

-

Analyze the concentration of the dissolved Clindamycin-d3 Hydrochloride using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

-

-

Calculation and Reporting:

-

Calculate the concentration in the original saturated solution, accounting for any dilution steps.

-

Report the final solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature. Perform at least three replicate determinations for statistical validity[9].

-

Experimental Workflow Diagram

Caption: Key Solute-Solvent Interactions for Clindamycin-d3 HCl.

Conclusion

Clindamycin-d3 Hydrochloride exhibits high solubility in both water and methanol, a characteristic governed by its ionic nature as a hydrochloride salt and the presence of multiple polar, hydrogen-bonding functional groups. Both solvents are effective at solvating the molecule through strong ion-dipole and hydrogen bonding interactions. For practical laboratory applications, this means either solvent can be readily used to prepare concentrated stock solutions.

The most significant variable influencing solubility is pH in aqueous systems. Researchers and formulation scientists must maintain an acidic to near-neutral pH (well below the pKa of 7.6) to ensure the compound remains in its highly soluble, protonated form and to prevent precipitation of the less soluble free base. The standardized shake-flask method provides the most reliable and reproducible means of quantifying this critical physicochemical parameter, ensuring data integrity for analytical method development and biopharmaceutical characterization.

References

-

European Pharmacopoeia 6.0. Clindamycin hydrochloride. [Link]

-

World Health Organization (WHO). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

Sanis Health Inc. Product Monograph Pr CLINDAMYCIN. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 446598, Clindamycin. [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]

-

University of Huddersfield Research Portal. Solubility Determinations for Pharmaceutical API. [Link]

-

Reddit. r/chemhelp - Solubility in water vs methanol. [Link]

-

World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]

-

PCCA. CLINDAMYCIN HYDROCHLORIDE USP MONOHYDRATE Certificate of Analysis. [Link]

-

MDPI. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

Emmace. Solubility and chemical quantification of APIs/drugs. [Link]

-

International Journal of Innovative Science and Research Technology. Solvent Efficiency in Phytochemical Extraction: A Comparative Study of Methanol and Water in Cassia siamea. [Link]

-

ResearchGate. Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16051951, Clindamycin Hydrochloride. [Link]

-

MDPI. Influence of Bile Acids in Hydrogel Pharmaceutical Formulations on Dissolution Rate and Permeation of Clindamycin Hydrochloride. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Clindamycin-d3 Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. drugfuture.com [drugfuture.com]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Clindamycin | C18H33ClN2O5S | CID 446598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Clindamycin Hydrochloride - LKT Labs [lktlabs.com]

- 8. CLINDAMYCIN HYDROCHLORIDE USP MONOHYDRATE - PCCA [pccarx.com]

- 9. who.int [who.int]

- 10. pure.hud.ac.uk [pure.hud.ac.uk]

- 11. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

Structural Integrity & Bioanalytical Validation of Deuterated Clindamycin HCl (Clindamycin-d3)

Executive Summary

This technical guide details the structural analysis, quality control, and bioanalytical application of Deuterated Clindamycin HCl (specifically Clindamycin-d3 ), the gold-standard Internal Standard (IS) for quantifying Clindamycin in biological matrices.

For researchers in pharmacokinetics (PK) and therapeutic drug monitoring (TDM), the use of a Stable Isotope Labeled (SIL) IS is not merely a preference but a regulatory expectation (FDA/EMA) to compensate for matrix effects in LC-MS/MS. This guide moves beyond basic definitions to explore the causality of isotopic choices, the physics of fragmentation, and the protocols required to validate these standards.

Part 1: Rationale & Structural Design

The Isotopic Choice: Why d3?

The industry standard for Clindamycin IS is Clindamycin-d3 hydrochloride (N-methyl-d3).

-

Structure: The three hydrogen atoms on the N-methyl group of the pyrrolidine ring are replaced with deuterium (

H). -

Chemical Formula:

-

Nominal Mass Shift: +3 Da relative to the unlabeled analyte.

Why this specific position?

-

Metabolic Stability: The N-methyl group is chemically stable under typical extraction conditions (unlike exchangeable protons on hydroxyl groups).

-

Fragmentation Efficiency: In ESI-MS/MS, the primary fragmentation pathway of Clindamycin involves the cleavage of the amide bond, releasing the pyrrolidine ring. Placing the label here ensures the daughter ion also carries the mass shift, preventing "cross-talk" in the MS detector.

-

Isotopic Overlap: A +3 Da shift is sufficient to move the precursor ion mass (

) beyond the natural isotopic envelope of the unlabeled drug (specifically the

Chemical Properties Comparison

The following table contrasts the physicochemical properties of the analyte and its deuterated standard. Note the intentional similarity in pKa and LogP, which ensures co-elution.

| Property | Clindamycin HCl (Analyte) | Clindamycin-d3 HCl (IS) | Impact on Analysis |

| Formula | Basis for MS separation | ||

| Exact Mass (Free Base) | 424.18 | 427.20 | Precursor Ion Selection |

| pKa | ~7.6 (Tertiary Amine) | ~7.6 | Co-elution in pH-dependent LC |

| Retention Time | |||

| Key Fragment | m/z 126.1 | m/z 129.1 | Specificity in MRM mode |

Part 2: Structural Characterization (The "How-To")

To certify a batch of Clindamycin-d3 for use in GLP studies, you must prove both its chemical structure and its isotopic purity.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the primary tool for confirming the location of the deuterium label.

-

1H NMR (Proton NMR):

-

Expectation: In the unlabeled Clindamycin spectrum, the N-methyl group appears as a sharp singlet around

2.7–2.9 ppm (depending on solvent, typically -

Observation in d3: This peak must be absent or reduced to a residual trace (<1%).

-

Isotope Effect: Neighboring protons (e.g., on the pyrrolidine ring) may show slight upfield shifts due to the shielding effect of the deuterium atoms.

-

Mass Spectrometry Fragmentation Logic

Understanding the fragmentation is critical for setting up the Multiple Reaction Monitoring (MRM) transitions.

The Mechanism: Under Electrospray Ionization (ESI+), Clindamycin protonates at the tertiary amine. Collision-Induced Dissociation (CID) cleaves the amide bond between the propyl-hygric acid moiety and the sugar backbone.

-

Unlabeled Clindamycin:

-

Precursor: 425.2

-

Product: 126.1 (N-methyl-4-propylpyrrolidinium ion)

-

-

Clindamycin-d3:

-

Precursor: 428.2

-

Product: 129.1 (N-trideuteromethyl-4-propylpyrrolidinium ion)

-

Visualizing the Pathway:

Caption: Comparative fragmentation pathways showing the retention of the deuterium label on the specific daughter ion used for quantitation.

Part 3: Bioanalytical Validation Protocol

This section outlines a self-validating workflow to ensure the Clindamycin-d3 IS performs correctly in a clinical assay.

Isotopic Purity & Contribution Assessment

Before running samples, you must quantify the "Isotopic Contribution."

-

d0 Contribution: Does the IS contain unlabeled Clindamycin? (Causes false high analyte concentration).

-

d3 Cross-talk: Does the high concentration of Analyte contribute to the IS channel? (Causes false low calculated concentration).

Step-by-Step Protocol:

-

Prepare Solutions:

-

Solution A: Clindamycin (Analyte) at ULOQ (Upper Limit of Quantification).

-

Solution B: Clindamycin-d3 (IS) at working concentration.

-

Solution C: Blank Matrix.

-

-

Inject Solution B (IS Only):

-

Monitor MRM 425.2

126.1 (Analyte channel). -

Acceptance Criteria: Signal must be

5% of the LLOQ response of the analyte.

-

-

Inject Solution A (Analyte Only):

-

Monitor MRM 428.2

129.1 (IS channel). -

Acceptance Criteria: Signal must be

5% of the working IS response.

-

Matrix Effect & Recovery Experiment

This experiment validates that the d3-IS compensates for ion suppression effectively.

Workflow Diagram:

Caption: Workflow for assessing Matrix Factor (MF). The IS-normalized MF should be close to 1.0 with low variance across donor lots.

Detailed LC-MS/MS Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Acquity UPLC BEH),

mm, 1.7 -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.[2]

-

Detection: ESI Positive Mode.

Part 4: Troubleshooting & Scientific Constraints

The Deuterium Isotope Effect

While d3-Clindamycin is chemically nearly identical to the analyte, the slightly higher mass and lower vibrational energy of the C-D bond can cause it to elute slightly earlier than the proteo-form on high-efficiency UPLC columns.

-

Risk: If the shift is too large, the IS may not experience the exact same matrix suppression zone as the analyte.

-

Mitigation: Ensure the retention time shift (

) is

Back-Exchange

The deuterium on the N-methyl group is non-exchangeable under physiological and typical LC conditions. However, avoid using extremely acidic conditions (pH < 2) for prolonged periods at high temperatures, which could theoretically catalyze degradation or exchange.

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] [Link]

-

PubChem. (n.d.). Clindamycin Hydrochloride Compound Summary. National Center for Biotechnology Information. [Link]

-

Zhang, D., et al. (2009).[2] Determination of Clindamycin in Human Plasma by LC-MS/MS. Journal of Chinese Mass Spectrometry Society. [Link]

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

Sources

- 1. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Optimization of Storage and Handling for Clindamycin-d3 Hydrochloride

Executive Summary

Clindamycin-d3 Hydrochloride is a stable isotope-labeled internal standard (SIL-IS) utilized critically in LC-MS/MS bioanalysis to quantify Clindamycin in complex biological matrices. Its utility relies entirely on its isotopic purity and structural integrity. Unlike the therapeutic bulk drug, this reference material requires elevated handling stringency to prevent isotopic dilution, hydrolysis, and hygroscopic degradation. This guide defines the Gold Standard protocols for storage, handling, and stability monitoring to ensure regulatory compliance (GLP/GMP) and analytical precision.

Physicochemical Profile & Critical Properties

Understanding the molecular vulnerabilities of Clindamycin-d3 HCl is prerequisite to effective storage.

| Property | Specification / Characteristic | Impact on Storage |

| Chemical Name | Clindamycin-d3 Hydrochloride (typically N-methyl-d3) | Isotopic Integrity: Stable C-D bonds, but susceptible to metabolic-like degradation if mishandled. |

| Hygroscopicity | High (Hygroscopic Solid) | Critical: Rapidly absorbs atmospheric moisture, leading to hydrolysis and weighing errors. |

| pKa | ~7.6 (Amine) | pH-dependent solubility; prone to precipitation in basic buffers. |

| Light Sensitivity | Moderate | Requires protection from UV/VIS light (Amber containers). |

| Thermal Stability | Labile > 40°C | Degradation accelerates exponentially with heat; strictly cold chain. |

| Solubility | Soluble in Water, Methanol, DMSO | Protic solvents can facilitate hydrolysis if pH is uncontrolled. |

Core Directive: Storage Protocols

Solid State Storage (The "Golden Standard")

Upon receipt, the lyophilized or crystalline powder must be stabilized immediately.

-

Temperature: -20°C (± 5°C) is the mandatory baseline. For storage exceeding 12 months, -80°C is recommended to arrest all kinetic degradation pathways.

-

Container System:

-

Primary: Amber borosilicate glass vial (Type I) with a Teflon-lined screw cap or crimp seal.

-

Secondary: Sealed Mylar® bag or desiccation jar containing active silica gel or molecular sieves.

-

-

Atmosphere: The headspace must be purged with Argon (Ar) or Nitrogen (N₂) before sealing. Argon is preferred due to its higher density, forming a "blanket" over the powder.

Solution State Storage (Working Aliquots)

Once reconstituted, the stability clock accelerates.

-

Solvent Choice: Methanol (MeOH) is preferred over water for stock solutions due to better antimicrobial properties and lower hydrolytic activity.

-

Concentration: Store high-concentration stocks (e.g., 1.0 mg/mL). Dilute working solutions are less stable due to surface adsorption.

-

Temperature:

-

Stock (>1 mg/mL): -80°C (Valid for 6–12 months).

-

Working (<10 µg/mL): -20°C (Valid for <1 month). Discard after use; do not refreeze.

-

Experimental Protocols

Protocol A: Safe Reconstitution & Aliquoting

Objective: To solubilize Clindamycin-d3 HCl without introducing moisture or degradation.

-

Equilibration: Remove the vial from the freezer and allow it to reach room temperature (20–25°C) inside the desiccator (approx. 30 mins).

-

Why? Opening a cold vial condenses atmospheric moisture instantly onto the hygroscopic powder.

-

-

Weighing:

-

Use an analytical microbalance (5-digit precision).

-

Work quickly to minimize humidity exposure. Use an anti-static gun if necessary.

-

-

Solubilization:

-

Add Methanol (LC-MS grade) to achieve target concentration (e.g., 1 mg/mL).

-

Vortex gently (low speed) for 30 seconds. Avoid sonication if possible to prevent heating; if necessary, sonicate <1 min in an ice bath.

-

-

Aliquoting:

-

Dispense into single-use amber microcentrifuge tubes or HPLC vials.

-

Nitrogen Flush: Gently blow inert gas over the headspace before capping.

-

-

Storage: Label with Date, Concentration, Solvent, and Operator. Move immediately to -80°C.

Protocol B: Stability Monitoring (LC-MS/MS)

Objective: To validate the purity of the stored standard against a fresh reference.

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

Detection: Monitor MRM transitions for Clindamycin-d3 (e.g., m/z 428.2 → 129.1) and known degradation products (hydrolysis fragments).

-

Criteria: Purity must be >98% . Any new peaks >0.5% indicate degradation.

Degradation Mechanisms & Visualizations[2]

Degradation Pathways

The primary threats to Clindamycin-d3 are hydrolysis (cleavage of the amide bond) and oxidation of the sulfur atom.

Figure 1: Primary degradation pathways driven by environmental stress factors.

The "Lifecycle" Storage Workflow

This diagram illustrates the decision logic for handling the material from receipt to disposal.

Figure 2: Lifecycle management workflow ensuring minimal exposure to degradation triggers.

References

Sources

Navigating the Safe Handling of Clindamycin-d3 Hydrochloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Risk Mitigation of Clindamycin-d3 Hydrochloride in a Research Setting.

In the landscape of pharmaceutical research and development, the use of isotopically labeled compounds is indispensable for elucidating metabolic pathways and quantifying drug exposure. Clindamycin-d3 Hydrochloride, a deuterated analog of the lincosamide antibiotic Clindamycin, serves as a critical tool in such studies. While its therapeutic applications are well-documented, its handling in a research context necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide, designed for the discerning scientist, provides a comprehensive framework for the safe utilization of Clindamycin-d3 Hydrochloride, moving beyond a standard safety data sheet to offer a holistic approach to risk management.

Hazard Identification and GHS Classification

A thorough understanding of the potential hazards associated with a chemical is the cornerstone of laboratory safety. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating these hazards. For Clindamycin-d3 Hydrochloride, the primary hazards identified in the Safety Data Sheet (SDS) from Cayman Chemical are outlined below.[1] It is crucial to note that while some suppliers of the parent compound, Clindamycin Hydrochloride, may classify it as non-hazardous, a conservative approach that considers the potential for irritation and sensitization is prudent.[2][3][4][5][6][7]

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | |

| Reproductive Toxicity (Effects on or via lactation) | H362: May cause harm to breast-fed children | No Pictogram | Warning |

Note on Deuterated Compounds: While the primary toxicological properties of a deuterated compound are generally considered to be similar to its non-deuterated counterpart, the kinetic isotope effect can alter metabolic pathways. This underscores the importance of treating all new chemical entities with a high degree of caution.

Comprehensive Risk Assessment

A dynamic and thorough risk assessment is not a mere formality but a critical scientific process that must precede any handling of Clindamycin-d3 Hydrochloride.[8][9][10][11] The following workflow provides a structured approach to identifying and mitigating risks.

Caption: A systematic workflow for conducting a risk assessment for Clindamycin-d3 Hydrochloride.

Engineering and Administrative Controls: The First Lines of Defense

Before resorting to personal protective equipment, a hierarchy of controls should be implemented to minimize exposure.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of powdered Clindamycin-d3 Hydrochloride must be conducted in a certified chemical fume hood to prevent the inhalation of airborne particles.[12]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Administrative Controls:

-

Standard Operating Procedures (SOPs): Develop detailed SOPs for the handling, storage, and disposal of Clindamycin-d3 Hydrochloride. These SOPs should be readily accessible to all personnel.

-

Training: All personnel handling the compound must receive documented training on its hazards, safe handling procedures, and emergency response protocols.

-

Restricted Access: Designate specific areas for the handling and storage of potent compounds and restrict access to authorized personnel.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling Clindamycin-d3 Hydrochloride. The following table outlines the minimum requirements.

| Body Part | PPE Recommendation | Standard |

| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | ANSI Z87.1 |

| Hands | Nitrile gloves. Change gloves immediately if contaminated. | ASTM F739 |

| Body | Laboratory coat. | |

| Respiratory | A NIOSH-approved respirator may be required for large spills or when engineering controls are not sufficient. Consult with your institution's environmental health and safety department. |

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is critical to prevent contamination and degradation of the compound.

Handling:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning correctly and all required PPE is donned.

-

Weighing: Weigh the compound in a chemical fume hood. Use a dedicated spatula and weighing paper.

-

Transfers: Conduct all transfers of the solid material within the fume hood to minimize the risk of generating dust.

-

Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

Storage:

-

Store Clindamycin-d3 Hydrochloride in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

For deuterated compounds, which can be hygroscopic, storage in a desiccator or under an inert atmosphere may be necessary to maintain isotopic purity.

Emergency Protocols: A Plan for the Unexpected

A well-rehearsed emergency plan is crucial for mitigating the consequences of an accidental exposure or spill.[13][14][15][16]

Caption: A decision tree for responding to spills and personal exposures involving Clindamycin-d3 Hydrochloride.

Detailed Emergency Procedures:

-

Skin Contact: Immediately remove all contaminated clothing.[16] Flush the affected area with copious amounts of water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[16] Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

-

Minor Spill: For small spills that can be safely managed by trained laboratory personnel, alert others in the immediate area.[15] Wearing appropriate PPE, cover the spill with an absorbent material, and then carefully clean the area.[17] Place all contaminated materials in a sealed container for proper disposal as hazardous waste.

-

Major Spill: For large spills or spills in public areas, evacuate the area immediately and alert others to do the same.[16] Close the laboratory doors and contact your institution's emergency response team and environmental health and safety department.[14]

By integrating a comprehensive understanding of the hazards of Clindamycin-d3 Hydrochloride with robust risk assessment, engineering and administrative controls, and diligent emergency preparedness, researchers can ensure a safe and productive laboratory environment. This proactive approach to safety is not only a regulatory requirement but also a fundamental aspect of responsible scientific practice.

References

-

Carnegie Mellon University. (n.d.). Emergency Response Guide for Laboratories. Retrieved from [Link]

-

American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

-

Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Risk assessment - Chemical safety. Retrieved from [Link]

-

Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

-

The University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]

-

Biosolve. (2025, October 30). Safety Data Sheet: Clindamycin hydrochloride. Retrieved from [Link]

-

Eurofins. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry. Retrieved from [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. The National Academies Press. [Link]

-

Erlab. (2025, June 19). Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Retrieved from [Link]

-

Teknoscienze. (2026, February 17). Potent compound safety in the laboratory. Retrieved from [Link]

-

American Chemical Society. (n.d.). Chemical Risk Assessment and Regulatory Decision Making. Retrieved from [Link]

-

Wittwehr, C., et al. (2020). Steps in the Chemical Risk Assessment Process. ResearchGate. Retrieved from [Link]

-

IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

-

ChemSupply. (n.d.). Safety Data Sheet: Clindamycin hydrochloride. Retrieved from [Link]

-

Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

-

CPAchem. (2021, September 3). Safety data sheet: Clindamycin Hydrochloride. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. dcfinechemicals.com [dcfinechemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. sds.edqm.eu [sds.edqm.eu]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. store.sangon.com [store.sangon.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]

- 9. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]

- 10. acs.org [acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]

- 13. cmu.edu [cmu.edu]

- 14. safety.fsu.edu [safety.fsu.edu]

- 15. Laboratory emergency response procedures | Safety | UWA [uwa.edu.au]

- 16. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 17. acs.org [acs.org]

Methodological & Application

Application Note: Robust Solid Phase Extraction (SPE) Protocols for the Quantification of Clindamycin-d3 Hydrochloride in Biological Matrices

Abstract

This comprehensive application note provides detailed protocols and the underlying scientific principles for the solid phase extraction (SPE) of Clindamycin-d3 Hydrochloride from biological matrices, primarily plasma. Clindamycin-d3 Hydrochloride serves as a critical internal standard (IS) for the accurate quantification of clindamycin in pharmacokinetic and clinical studies. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing robust, reproducible, and high-recovery extraction techniques suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will explore various SPE chemistries, including reversed-phase and polymeric sorbents, and provide a step-by-step guide to method development and execution.

Introduction: The Role of Clindamycin-d3 in Bioanalysis

Clindamycin is a widely used lincosamide antibiotic effective against a variety of bacterial infections. Accurate measurement of its concentration in biological fluids is essential for determining its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient safety. Stable isotope-labeled internal standards, such as Clindamycin-d3 Hydrochloride, are the gold standard in quantitative bioanalysis using mass spectrometry. Their use is critical as they co-elute with the analyte of interest and exhibit identical chemical and physical properties during the extraction and ionization processes. This co-behavior allows for the correction of variability in sample preparation and instrument response, leading to highly accurate and precise quantification.

The successful application of LC-MS/MS for clindamycin quantification is heavily reliant on the efficiency of the sample preparation method. Solid phase extraction is a preferred technique for its ability to remove endogenous matrix components (e.g., proteins, phospholipids, salts) that can interfere with the analysis and cause ion suppression or enhancement. This note details the strategic selection of SPE sorbents and the optimization of the extraction protocol for Clindamycin-d3 Hydrochloride, and by extension, clindamycin.

Physicochemical Properties of Clindamycin: Guiding SPE Strategy

Understanding the physicochemical properties of clindamycin is fundamental to developing a selective and efficient SPE method.

| Property | Value/Characteristic | Implication for SPE |

| Chemical Class | Lincosamide antibiotic | Contains amide and thioether linkages. |

| pKa | ~7.6 | Clindamycin is a weak base. At a pH below its pKa (e.g., in acidified plasma), it will be protonated and carry a positive charge. This is key for ion-exchange mechanisms. |

| LogP (Octanol-Water Partition Coefficient) | ~2.16 | Indicates moderate lipophilicity, making it suitable for reversed-phase SPE where it will retain on non-polar sorbents. |

| Solubility | Freely soluble in water, methanol, and ethanol. | This allows for flexibility in choosing loading and elution solvents. |

Data synthesized from various sources.

The basic nature of clindamycin allows for a strong retention on cation-exchange sorbents. Its moderate lipophilicity also makes it an excellent candidate for retention on reversed-phase sorbents like C18 or polymeric phases. The choice of sorbent will depend on the specific goals of the cleanup and the nature of the matrix interferences.

SPE Sorbent Selection and Mechanism

The selection of the appropriate SPE sorbent is the most critical step in method development. For clindamycin, two primary mechanisms are highly effective:

Reversed-Phase (RP) SPE

-

Mechanism: Based on hydrophobic interactions between the non-polar analyte and the non-polar stationary phase.

-

Common Sorbents: C18 (octadecylsilane), C8 (octylsilane).

-

Principle: The analyte is retained on the sorbent from a polar aqueous sample. Interferences that are more polar than the analyte are washed away. The analyte is then eluted with a less polar, non-aqueous solvent.

Polymeric SPE (Reversed-Phase and/or Ion-Exchange)

-

Mechanism: Often "mixed-mode," combining hydrophobic and hydrophilic retention characteristics. Some polymeric sorbents also incorporate ion-exchange functionalities.

-

Common Sorbents: Oasis HLB (Hydrophilic-Lipophilic Balanced), Strata-X.

-

Principle: These sorbents offer high capacity and are stable across a wide pH range. The hydrophilic component of the polymer allows for good wetting and access to the hydrophobic retention sites, even if the sorbent runs dry. This makes them particularly robust for high-throughput applications. For clindamycin, a water-wettable, reversed-phase sorbent is often ideal.

The workflow for a typical reversed-phase or polymeric SPE protocol is visualized below.

Caption: General workflow for solid phase extraction of Clindamycin-d3.

Detailed Protocols

The following protocols are presented as a starting point for method development and have been adapted from established bioanalytical methods. Optimization may be required depending on the specific matrix and LC-MS/MS system.

Protocol 1: Reversed-Phase SPE using C18

This protocol is suitable for the extraction of clindamycin from human plasma.

-

Materials:

-

C18 SPE cartridges (e.g., 100 mg, 1 mL)

-

Human plasma containing clindamycin and spiked with Clindamycin-d3 Hydrochloride IS

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid (H₃PO₄)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

-

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of Clindamycin-d3 Hydrochloride working solution (e.g., 1 µg/mL).

-

Vortex for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.

-

Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

-

-

SPE Cartridge Conditioning:

-

Place C18 cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of methanol.

-

Equilibrate the cartridges by passing 1 mL of water. Do not allow the sorbent bed to go dry.

-

-

Sample Loading:

-

Load the supernatant from the pre-treated sample onto the conditioned cartridge.

-

Apply a slow, steady vacuum to pass the sample through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Dry the cartridge under high vacuum for 2-3 minutes to remove residual water.

-

-

Elution:

-

Place clean collection tubes in the manifold.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

-

Post-Elution Processing:

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex, and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

-

-

Protocol 2: Polymeric SPE using Oasis HLB

This protocol offers a robust alternative, particularly effective for high-throughput analysis due to the sorbent's stability.

-

Materials:

-

Oasis HLB SPE cartridges (e.g., 30 mg, 1 mL)

-

All reagents listed in Protocol 1.

-

-

Step-by-Step Procedure:

-

Sample Pre-treatment:

-

Follow the same procedure as in Protocol 1, Step 1.

-

-

SPE Cartridge Conditioning:

-

Condition the Oasis HLB cartridges with 1 mL of methanol.

-

Equilibrate with 1 mL of water. The HLB sorbent is water-wettable, so accidental drying after this step is less critical than with silica-based sorbents.

-

-

Sample Loading:

-

Load the pre-treated sample supernatant onto the cartridge at a flow rate of ~1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove salts and other highly polar interferences.

-

A second wash with a slightly stronger organic solvent (e.g., 5-10% methanol in water) can be included to remove more interferences if necessary.

-

-

Elution:

-

Elute Clindamycin and Clindamycin-d3 with 1 mL of methanol or acetonitrile. Acetonitrile may provide a cleaner eluate in some cases.

-

-

Post-Elution Processing:

-

Follow the same evaporation and reconstitution steps as in Protocol 1, Step 6.

-

-

Method Validation Considerations

Any SPE method developed for a regulated bioanalytical study must be validated according to guidelines from regulatory bodies like the FDA or EMA. Key parameters to assess include:

-

Recovery: The efficiency of the extraction process. It is determined by comparing the analyte/IS response in a pre-extracted spiked sample to a post-extracted spiked sample.

-

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in a post-extracted blank matrix sample to the response in a neat solution.

-

Process Efficiency: A combination of recovery and matrix effect, representing the overall efficiency of the method.

-

Selectivity and Specificity: Ensuring that endogenous components in the matrix do not interfere with the detection of the analyte or IS.

-

Carryover: Checking for residual analyte or IS in blank samples injected after a high-concentration sample.

A well-developed SPE protocol should yield high and consistent recovery (>80%) and minimal matrix effects.

Troubleshooting Common SPE Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Recovery | - Incomplete elution. - Analyte breakthrough during loading/washing. - Sorbent bed dried out before loading (for silica-based sorbents). | - Use a stronger elution solvent or a larger volume. - Ensure loading/wash solvent is not too strong. - Re-optimize conditioning/equilibration steps. |

| High Variability | - Inconsistent flow rates. - Incomplete protein precipitation. - Inconsistent drying times. | - Use an automated SPE system or ensure consistent vacuum. - Optimize pre-treatment step. - Standardize all steps of the protocol. |

| High Matrix Effects | - Insufficient removal of interferences (e.g., phospholipids). - Inappropriate elution solvent. | - Add a more rigorous wash step (e.g., with a higher percentage of organic solvent). - Optimize the elution solvent to be more selective for the analyte. - Consider a different SPE sorbent chemistry (e.g., mixed-mode cation exchange). |

Conclusion

The successful quantification of clindamycin in biological matrices is critically dependent on a robust and reliable sample preparation method. Solid phase extraction, utilizing either traditional C18 or modern polymeric sorbents, provides a powerful tool for isolating Clindamycin-d3 Hydrochloride and its corresponding analyte from complex biological samples. By carefully considering the physicochemical properties of the molecule and systematically optimizing each step of the SPE process—from pre-treatment to elution—researchers can achieve the high recovery, low matrix effects, and excellent reproducibility required for accurate and precise bioanalysis. The protocols provided in this note serve as a validated starting point for the development of high-performance analytical methods in a drug development and clinical research setting.

References

Application Note: High-Throughput Analysis of Clindamycin in Human Plasma Using LC-MS/MS with a Deuterated Internal Standard

Introduction

Clindamycin is a lincosamide antibiotic effective against a wide range of gram-positive and anaerobic bacteria.[1][2] Its clinical utility in treating serious infections necessitates robust and reliable methods for its quantification in biological matrices to support pharmacokinetic studies and therapeutic drug monitoring.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique due to its high sensitivity, specificity, and throughput.[5][6]

A critical component of a robust bioanalytical LC-MS/MS method is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as Clindamycin-d3 Hydrochloride, shares near-identical physicochemical properties with the analyte, co-elutes chromatographically, and experiences similar ionization and fragmentation. This minimizes variability arising from sample preparation, matrix effects, and instrument response, leading to enhanced precision and accuracy.[7][8]

This application note provides a comprehensive protocol for the quantification of clindamycin in human plasma using a rapid and sensitive LC-MS/MS method. The methodology employs Clindamycin-d3 Hydrochloride as the internal standard and utilizes a simple protein precipitation for sample preparation, ensuring a high-throughput workflow suitable for clinical research and drug development.

Principle of the Method

The method involves the extraction of clindamycin and its deuterated internal standard, Clindamycin-d3, from human plasma via protein precipitation. The separated analytes are then subjected to reversed-phase liquid chromatography for separation from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The precursor to product ion transitions for both clindamycin and Clindamycin-d3 are monitored for selective and sensitive quantification.

Materials and Reagents

-

Analytes: Clindamycin Hydrochloride, Clindamycin-d3 Hydrochloride

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Chemicals: Ammonium acetate

-

Biological Matrix: Drug-free human plasma

Instrumentation and Analytical Conditions

Liquid Chromatography

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution is suitable for this application.

| Parameter | Recommended Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium acetate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient Elution | A typical starting condition is 95% A, followed by a rapid gradient to 95% B. |

Rationale: A C18 column provides excellent retention and separation for clindamycin. The use of a formic acid and ammonium acetate buffer system in the mobile phase promotes protonation of the analyte, which is essential for positive mode electrospray ionization.

Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is required for this method.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3500 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 350 °C |

| Nebulizer Gas Flow | Instrument dependent |

| Drying Gas Flow | Instrument dependent |

Rationale: Positive ESI is optimal for the analysis of clindamycin as it readily forms a protonated molecule [M+H]+. The MRM mode ensures high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

MRM Transitions

The selection of appropriate MRM transitions is paramount for the specificity of the assay. The following transitions are recommended:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Clindamycin | 425.2 | 126.1 | 100 | 25-35 |

| Clindamycin-d3 | 428.2 | 126.1 | 100 | 25-35 |

Rationale: The precursor ion for clindamycin corresponds to its protonated molecule [M+H]+. The +3 Da shift in the precursor ion for Clindamycin-d3 confirms the incorporation of three deuterium atoms. The common product ion at m/z 126.1 corresponds to the stable N-methyl-proline fragment, which is not expected to contain the deuterium labels, thus providing a consistent and intense signal for both the analyte and the internal standard.[3][5][9][10]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Clindamycin Hydrochloride and Clindamycin-d3 Hydrochloride in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the clindamycin stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards at various concentration levels.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Clindamycin-d3 stock solution with methanol.

-

Spiked Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

The following workflow outlines the protein precipitation procedure:

Caption: Protein Precipitation Workflow for Clindamycin Analysis.

Rationale: Protein precipitation with acetonitrile is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and contaminate the LC-MS system.[3][11] The addition of the internal standard early in the process corrects for any variability during sample handling and extraction.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines from agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8] Key validation parameters include:

-

Selectivity and Specificity: Assess interference from endogenous plasma components.

-

Accuracy and Precision: Determine the closeness of measured values to the true values and the degree of scatter in the data, respectively.

-

Calibration Curve and Linearity: Establish the relationship between concentration and instrument response over a defined range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

-

Matrix Effect: Evaluate the influence of plasma components on the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the extraction process.

-

Stability: Assess the stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Data Analysis and Interpretation

The concentration of clindamycin in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and interpolating this ratio against a calibration curve constructed from the spiked plasma standards. The use of a deuterated internal standard ensures that variations in instrument response and sample preparation are normalized, leading to reliable and reproducible results.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of clindamycin in human plasma. The use of Clindamycin-d3 Hydrochloride as an internal standard is crucial for achieving the high levels of accuracy and precision required in regulated bioanalysis. This protocol is well-suited for researchers and professionals in drug development and clinical laboratories who require a reliable method for clindamycin analysis.

References

-

ZHANG Dan, HAN Jing, WANG Tao, WANG Zhen-long, GUO Li, LIU Hui-chen. (2009). Determination of Clindamycin in Human Plasma by LC-MS/MS. Journal of Chinese Mass Spectrometry Society, 30(6), 346-351. [Link]

- Mifsud, M., et al. (n.d.). A simple HPLC-UV method for the determination of clindamycin in human plasma. Journal of Chemical and Pharmaceutical Research.

-

Yu, L. L., et al. (1999). Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin. Journal of Chromatography B: Biomedical Sciences and Applications, 724(2), 287-294. [Link]

- Agilent Technologies. (2011). Characterization of Clindamycin using TurboDDS on the Agilent 500 Ion Trap LC/MS.

-

Ringeling, L. T., et al. (2022). Quantification of vancomycin and clindamycin in human plasma and synovial fluid applying ultra-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1212, 123493. [Link]

-

Li, Y., et al. (2006). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1144-1151. [Link]

-

Bahmany, S., et al. (2022). Quantification of vancomycin and clindamycin in human plasma and synovial fluid applying ultra-performance liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

- University of Malta. (n.d.). Sample preparation for the analysis of clindamycin in tissue.

-

Request PDF. (n.d.). Simple method for the assay of clindamycin in human plasma by reversed-phase high-performance liquid chromatography with UV detector. [Link]

- Agilent Technologies. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy.

-

Request PDF. (2006). Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry. [Link]

-

ResearchGate. (n.d.). Mass spectrometer analysis of clindamycin HCl at (A) at room temperature...[Link]

-

Oxford Academic. (2024). Insights into interspecies protein binding variability using clindamycin as an example. [Link]

-

The Royal Society of Chemistry. (2013). Table 1 RRLC-MS/MS parameters for the antibiotics in the study. [Link]

-

International Journal of Pharmaceutical Sciences. (2026). Disha Sharma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 2124-2137. [Link]

-

ResearchGate. (n.d.). Chromatogram of Clindamycin (20 μg/ml) in plasma with Phenobarbitone as internal standard. [Link]

- Mohammed Abdessadek, et al. (2023).

-

PMC. (n.d.). An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring. [Link]

-

Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

-

PubMed. (2009). Separation and characterization of clindamycin phosphate and related impurities in injection by liquid chromatography/electrospray ionization mass spectrometry. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. Separation and characterization of clindamycin and related impurities in bulk drug by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of Clindamycin in Human Plasma by LC-MS/MS [zpxb.xml-journal.net]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of clindamycin in human plasma by liquid chromatography-electrospray tandem mass spectrometry: application to the bioequivalence study of clindamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. resolian.com [resolian.com]

- 7. pure.eur.nl [pure.eur.nl]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

High-Precision Determination of Clindamycin in Wastewater via Isotope Dilution LC-MS/MS

Executive Summary

The persistence of lincosamide antibiotics, specifically Clindamycin , in wastewater effluents is a critical driver of antimicrobial resistance (AMR). Quantifying Clindamycin in wastewater is analytically challenging due to the complex matrix containing high levels of organic matter, surfactants, and salts that cause severe ion suppression in Electrospray Ionization (ESI).

This protocol details a robust Isotope Dilution Mass Spectrometry (IDMS) workflow. By utilizing Clindamycin-d3 as a surrogate Internal Standard (IS) added prior to Solid Phase Extraction (SPE), this method automatically corrects for recovery losses and matrix effects, ensuring data integrity compliant with EPA Method 1694 guidelines.

Scientific Principle: The Deuterated Advantage

In wastewater analysis, external calibration often fails because the signal response of the analyte in clean solvent differs from its response in the heavy matrix ("Matrix Effect").

-

The Problem: Co-eluting matrix components compete for charge in the ESI source, typically reducing (suppressing) the Clindamycin signal by 20–60%.

-

The Solution: Clindamycin-d3 (deuterated on the N-methyl group) is chemically identical to the target but distinguishable by mass (+3 Da).

-

Mechanism: Because the IS elutes at the exact same retention time as the target, it experiences the exact same suppression and extraction loss. The ratio of the Target Area to the IS Area remains constant, regardless of matrix interference.

Analytical Workflow

Figure 1: End-to-end workflow for Clindamycin determination. Note that the Internal Standard is added BEFORE extraction to correct for SPE recovery losses.

Materials & Reagents

Standards

-

Target: Clindamycin Hydrochloride (High purity >98%).

-

Internal Standard: Clindamycin-d3 Hydrochloride (N-methyl-d3).

-

Note: Ensure isotopic purity is >99% to prevent contribution to the native channel.

-

Reagents

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

-

SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) cartridges (e.g., Waters Oasis HLB, 200mg/6cc or 500mg/6cc).

-

Why HLB? It retains Clindamycin (logP ~2.[1]1) well at neutral pH without requiring complex ion-exchange mechanisms, though MCX cartridges are a viable alternative for dirtier samples.

-

Detailed Protocol

Phase 1: Sample Preparation (Critical)

Objective: Isolate Clindamycin from the aqueous bulk while compensating for losses.

-

Collection: Collect wastewater in amber glass bottles. Add

if residual chlorine is present.[2] Store at 4°C. Process within 48 hours. -

Filtration: Filter 100–500 mL of sample through a 0.7 µm Glass Fiber Filter (GF/F) to remove suspended solids.

-

Internal Standard Spiking (Crucial Step):

-

Add Clindamycin-d3 to the filtered sample to achieve a final concentration of 100 ng/L (or matched to expected analyte range).

-

Equilibration: Stir for 20–30 minutes. This allows the deuterated standard to bind to matrix components similarly to the native analyte.

-

-

pH Adjustment: Adjust sample pH to 7.0 ± 0.5 using dilute

or NaOH.-

Expert Insight: While Clindamycin is a weak base (pKa ~7.6), HLB sorbents function best for this molecule near neutral pH where it exists as a mix of neutral and cationic forms, both of which are retained by the polymeric sorbent.

-

Phase 2: Solid Phase Extraction (SPE)[3]

| Step | Solvent/Action | Purpose |

| 1. Condition | 5 mL MeOH | Activate sorbent pores. |

| 2. Equilibrate | 5 mL Ultrapure Water | Prepare sorbent for aqueous sample. |

| 3. Load | Load sample at ~5 mL/min | Capture analyte. Do not let cartridge dry. |

| 4. Wash | 5 mL 5% MeOH in Water | Remove salts and highly polar interferences. |

| 5. Dry | Vacuum for 10–15 mins | Remove residual water (crucial for elution efficiency). |

| 6. Elute | 2 x 4 mL Pure Methanol | Elute Clindamycin. |

| 7. Concentrate | Evaporate to near dryness. | |

| 8. Reconstitute | 1 mL Initial Mobile Phase | Prepare for LC injection (90:10 Water:ACN). |

Phase 3: LC-MS/MS Instrumentation

Liquid Chromatography (HPLC/UPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.7 or 1.8 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

-

Mobile Phase B: 100% Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 – 0.4 mL/min.

Gradient Profile:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

6.0 min: 90% B (Linear ramp)

-

7.5 min: 90% B (Wash)

-

7.6 min: 10% B (Re-equilibrate for 3 mins)

Mass Spectrometry (MS/MS):

-

Source: Electrospray Ionization (ESI) – Positive Mode.

-

Mode: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions Table:

| Analyte | Precursor Ion ( | Product Ion ( | Role | Collision Energy (eV) |

| Clindamycin | 425.2 | 126.1 | Quantifier | 25 - 30 |

| Clindamycin | 425.2 | 377.2 | Qualifier | 15 - 20 |

| Clindamycin-d3 | 428.2 | 129.1 | Internal Std | 25 - 30 |

Note: The product ion 126.1 corresponds to the N-methyl-4-propyl-L-proline moiety. In the d3 standard (N-methyl-d3), this fragment shifts to 129.1.

Data Analysis & Quality Control

Calculation: Relative Response Factor (RRF)

Do not use absolute area. Calculate the concentration using the ratio:

Construct a calibration curve plotting Ratio vs. Concentration . The

Validation Criteria (Self-Validating System)

-

IS Recovery: Monitor the absolute area of Clindamycin-d3 in samples vs. a clean standard.

-

Acceptable Range: 40% – 120%.

-